molecular formula C25H16Cl2N2OS2 B11970539 2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one

2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one

Cat. No.: B11970539
M. Wt: 495.4 g/mol
InChI Key: FNSDEFXREBLTFJ-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 3,4-dichlorobenzylthio group and two phenyl groups. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[2,3-d]pyrimidine core.

    Introduction of the 3,4-Dichlorobenzylthio Group:

    Addition of Phenyl Groups: The final step involves the addition of phenyl groups to the thieno[2,3-d]pyrimidine core.

Chemical Reactions Analysis

2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzylthio group.

Scientific Research Applications

2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Due to its biological activity, the compound has been investigated for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of enzymatic activity or the disruption of receptor signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or tissues being studied .

Comparison with Similar Compounds

2-((3,4-Dichlorobenzyl)thio)-3,6-diphenylthieno(2,3-D)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the same core structure but lacks the 3,4-dichlorobenzylthio and phenyl groups.

    3,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the 3,4-dichlorobenzylthio group but retains the phenyl groups.

    2-((3,4-Dichlorobenzyl)thio)-thieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the phenyl groups but retains the 3,4-dichlorobenzylthio group.

Properties

Molecular Formula

C25H16Cl2N2OS2

Molecular Weight

495.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H16Cl2N2OS2/c26-20-12-11-16(13-21(20)27)15-31-25-28-23-19(14-22(32-23)17-7-3-1-4-8-17)24(30)29(25)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

FNSDEFXREBLTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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